Cas no 1909337-30-9 (5-(bromomethyl)-3-methoxy-1,2-thiazole)

5-(bromomethyl)-3-methoxy-1,2-thiazole 化学的及び物理的性質
名前と識別子
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- 5-(bromomethyl)-3-methoxy-1,2-thiazole
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- MDL: MFCD29762713
5-(bromomethyl)-3-methoxy-1,2-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM423601-1g |
5-(bromomethyl)-3-methoxy-1,2-thiazole |
1909337-30-9 | 95%+ | 1g |
$1262 | 2023-03-24 | |
Enamine | EN300-251294-0.05g |
5-(bromomethyl)-3-methoxy-1,2-thiazole |
1909337-30-9 | 95% | 0.05g |
$245.0 | 2024-06-19 | |
Enamine | EN300-251294-2.5g |
5-(bromomethyl)-3-methoxy-1,2-thiazole |
1909337-30-9 | 95% | 2.5g |
$2071.0 | 2024-06-19 | |
Enamine | EN300-251294-0.1g |
5-(bromomethyl)-3-methoxy-1,2-thiazole |
1909337-30-9 | 95% | 0.1g |
$366.0 | 2024-06-19 | |
Enamine | EN300-251294-0.25g |
5-(bromomethyl)-3-methoxy-1,2-thiazole |
1909337-30-9 | 95% | 0.25g |
$524.0 | 2024-06-19 | |
Enamine | EN300-251294-10g |
5-(bromomethyl)-3-methoxy-1,2-thiazole |
1909337-30-9 | 95% | 10g |
$4545.0 | 2023-09-15 | |
Enamine | EN300-251294-1g |
5-(bromomethyl)-3-methoxy-1,2-thiazole |
1909337-30-9 | 95% | 1g |
$1057.0 | 2023-09-15 | |
A2B Chem LLC | AW42450-100mg |
5-(bromomethyl)-3-methoxy-1,2-thiazole |
1909337-30-9 | 95% | 100mg |
$421.00 | 2024-04-20 | |
Enamine | EN300-251294-5g |
5-(bromomethyl)-3-methoxy-1,2-thiazole |
1909337-30-9 | 95% | 5g |
$3065.0 | 2023-09-15 | |
1PlusChem | 1P01C2WI-1g |
5-(bromomethyl)-3-methoxy-1,2-thiazole |
1909337-30-9 | 95% | 1g |
$1369.00 | 2024-06-17 |
5-(bromomethyl)-3-methoxy-1,2-thiazole 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
5-(bromomethyl)-3-methoxy-1,2-thiazoleに関する追加情報
Introduction to 5-(bromomethyl)-3-methoxy-1,2-thiazole (CAS No. 1909337-30-9)
5-(bromomethyl)-3-methoxy-1,2-thiazole, with the CAS number 1909337-30-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the thiazole class, which is known for its wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of 5-(bromomethyl)-3-methoxy-1,2-thiazole make it an attractive candidate for various applications in drug discovery and development.
The molecular structure of 5-(bromomethyl)-3-methoxy-1,2-thiazole consists of a thiazole ring with a bromomethyl group and a methoxy substituent. The bromomethyl group is particularly noteworthy as it can undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry. The methoxy group, on the other hand, enhances the compound's solubility and stability, which are crucial factors in pharmaceutical applications.
In recent years, significant advancements have been made in understanding the biological activities of thiazole derivatives. Research has shown that compounds like 5-(bromomethyl)-3-methoxy-1,2-thiazole exhibit potent antimicrobial activity against a variety of pathogenic bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives with bromomethyl groups have enhanced antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. This finding highlights the potential of 5-(bromomethyl)-3-methoxy-1,2-thiazole as a lead compound for developing new antibiotics.
Beyond its antimicrobial properties, 5-(bromomethyl)-3-methoxy-1,2-thiazole has also shown promise in cancer research. Thiazoles are known to interact with various biological targets involved in cancer progression, such as kinases and proteases. A recent study published in the European Journal of Medicinal Chemistry reported that thiazole derivatives with bromomethyl groups exhibit selective cytotoxicity against human cancer cell lines. Specifically, these compounds were found to inhibit the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings suggest that 5-(bromomethyl)-3-methoxy-1,2-thiazole could be further explored as a potential anticancer agent.
The synthetic accessibility of 5-(bromomethyl)-3-methoxy-1,2-thiazole is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to prepare this compound efficiently and cost-effectively. One common approach involves the reaction of 2-bromoacetamide with methanol in the presence of sulfur to form the thiazole ring. Subsequent functionalization steps can be employed to introduce the bromomethyl group and other substituents. The ability to synthesize 5-(bromomethyl)-3-methoxy-1,2-thiazole on a large scale makes it an attractive candidate for industrial applications.
In addition to its direct biological activities, 5-(bromomethyl)-3-methoxy-1,2-thiazole can serve as a building block for more complex molecules. Its reactive bromomethyl group allows for easy modification through various chemical reactions, such as alkylation and arylation. This versatility enables researchers to design and synthesize novel compounds with tailored properties for specific therapeutic applications. For example, coupling reactions with biologically active moieties can lead to the development of hybrid molecules with enhanced pharmacological profiles.
The safety profile of 5-(bromomethyl)-3-methoxy-1,2-thiazole is another important consideration in its potential use as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further investigations are needed to fully assess its safety and efficacy in animal models before advancing to clinical trials. These studies will provide valuable insights into the pharmacokinetics and pharmacodynamics of 5-(bromomethyl)-3-methoxy-1,2-thiazole, which are essential for optimizing its therapeutic potential.
In conclusion, 5-(bromomethyl)-3-methoxy-1,2-thiazole (CAS No. 1909337-30-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new drugs targeting infectious diseases and cancer. Ongoing research efforts aim to further elucidate the mechanisms underlying its biological effects and optimize its properties for clinical use.
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